Cyanoacetic acid hydroxyethylhydrazide
Description
Cyanoacetic acid hydrazide (CAH), a versatile hydrazide derivative, is synthesized via the reaction of hydrazine hydrate with ethyl cyanoacetate in methanol under ice-cooled conditions . Its ambident nucleophilic nature (acting as both N- and C-nucleophile) enables its widespread use in synthesizing heterocyclic compounds, including 1,3,4-oxadiazoles, 1,2,4-triazoles, pyrazoles, and pyrroles . CAH is particularly valued in pharmaceutical research for constructing cytotoxic, antitumor, and antimicrobial agents . Additionally, it serves as a derivatization agent in HPLC-MS/MS analyses, enhancing sensitivity and compatibility with complex matrices .
Properties
CAS No. |
55819-73-3 |
|---|---|
Molecular Formula |
C5H9N3O2 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
2-cyano-N'-(2-hydroxyethyl)acetohydrazide |
InChI |
InChI=1S/C5H9N3O2/c6-2-1-5(10)8-7-3-4-9/h7,9H,1,3-4H2,(H,8,10) |
InChI Key |
QSPWJQCBNKEDCM-UHFFFAOYSA-N |
SMILES |
C(CO)NNC(=O)CC#N |
Canonical SMILES |
C(CO)NNC(=O)CC#N |
Other CAS No. |
55819-73-3 |
Synonyms |
cyanoacetic acid hydroxyethylhydrazide |
Origin of Product |
United States |
Comparison with Similar Compounds
Derivatization Efficiency: CAH vs. Oximes and Hydroxylamine
CAH is compared with oximes and hydroxylamine in derivatization applications. While CAH exhibits higher ionization efficiency than underivatized analytes, it underperforms relative to oximes (e.g., hydroxylamine derivatives) in peak area intensity (Table 3 in ).
Key Data :
- Ionization Efficiency : CAH < Oximes
- Sensitivity : CAH derivatives achieve a limit of detection (LOD) of ~5 ng/mL, comparable to hydroxylamine-based methods .
- Stability : CAH derivatives remain stable for one week before degradation, whereas hydroxylamine derivatives may require shorter storage periods to avoid signal drift .
Stability and Practical Limitations
While CAH derivatives are stable under HPLC-MS/MS conditions, unresolved chromatographic peaks (e.g., epitestosterone interference in testosterone quantification ) highlight challenges absent in hydroxylamine-based methods. Additionally, CAH’s degradation after one week necessitates fresh preparation for reproducible results , unlike more stable anhydride-based reagents (e.g., cyanoacetic acid anhydride ).
Analytical Chemistry
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